5-HT2A Receptor Affinity: DOC Exhibits Exponentially Higher Affinity than Parent 2,5-DMA and Selectivity Over DMT
4-Chloro-2,5-DMA (DOC) shows a Ki for the 5-HT2A receptor of 1.4–4.0 nM, which is dramatically higher than the parent compound 2,5-DMA (Ki = 5,200 nM). This ~1,300-fold difference in affinity is driven by the lipophilic 4-chloro substituent. Additionally, DOC's affinity is significantly higher than the classic hallucinogen N,N-dimethyltryptamine (DMT), where DOC has a Ki < 4 nM compared to DMT's Ki of ~38 nM for the same receptor [1] [2].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.4–4.0 nM |
| Comparator Or Baseline | 2,5-DMA (Ki = 5,200 nM); DMT (Ki ≈ 38 nM) |
| Quantified Difference | ~1,300-fold higher affinity vs. 2,5-DMA; at least 9.5-fold higher affinity vs. DMT |
| Conditions | Human 5-HT2A receptor binding assay using [125I]DOI or [3H]ketanserin radioligands in heterologous expression systems. |
Why This Matters
An order-of-magnitude difference in target affinity negates the use of the parent compound 2,5-DMA as a chemical probe or analytical standard substitute for DOC, as pharmacological effects are not comparable.
- [1] Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. Psychopharmacology, 231(5), 875–888. View Source
- [2] Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life Sciences, 35(25), 2505-2511. (Data via Wikipedia compilation table for 2,5-DMA comparison) View Source
